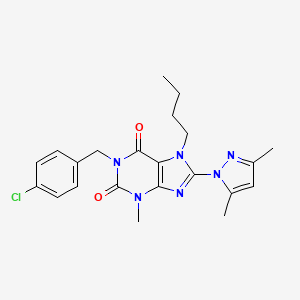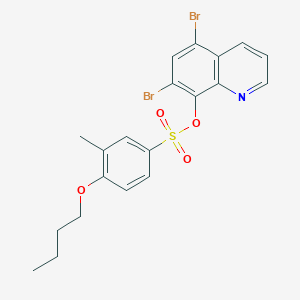
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide, commonly known as TFB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFB is a small molecule that binds to a specific protein, known as TRPM8, which is involved in various physiological processes.
Wirkmechanismus
TFB binds to a specific site on the TRPM8 protein, causing a conformational change that results in the activation of the protein. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of how TRPM8 activation leads to its physiological effects is still being studied.
Biochemische Und Physiologische Effekte
TFB has been shown to have various biochemical and physiological effects. Its activation of TRPM8 leads to the sensation of cold and the inhibition of pain. TFB has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, TFB has been shown to have an effect on thermoregulation, with its activation of TRPM8 leading to a decrease in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for lab experiments. Its small size and specificity for TRPM8 make it a useful tool for studying the function of this protein. Additionally, TFB has been shown to have a high affinity for TRPM8, making it a potent activator of the protein. However, TFB also has limitations. Its potency and specificity for TRPM8 can make it difficult to study the downstream effects of TRPM8 activation, as these effects may be masked by the strong activation of the protein.
Zukünftige Richtungen
There are several future directions for the study of TFB. One potential direction is the investigation of its potential as a therapeutic target for various diseases. TFB has been shown to inhibit cancer cell proliferation, and further studies could investigate its potential as an anti-cancer agent. Additionally, TFB's effects on thermoregulation could be studied further, with the potential for its use in the treatment of fever. Finally, the downstream effects of TRPM8 activation could be further studied, with the potential for the development of new drugs that target these pathways.
Synthesemethoden
TFB can be synthesized using a multistep process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroacetylacetone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)aniline. This intermediate is then reacted with methyl vinyl ketone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)-3-methoxybut-2-en-1-one. The final step involves the reaction of this intermediate with cyanogen bromide to form TFB.
Wissenschaftliche Forschungsanwendungen
TFB has been used as a pharmacological tool in various scientific research studies. It has been shown to selectively activate TRPM8, a protein that is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation. TFB has been used to study the role of TRPM8 in these processes and to investigate its potential as a therapeutic target.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(7-17,8-20-2)18-11(19)9-5-3-4-6-10(9)21-13(14,15)16/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIBSYDYHYMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

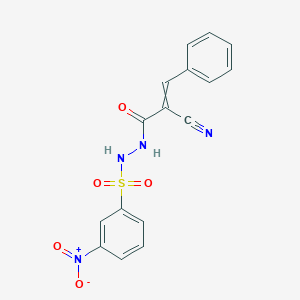
![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)


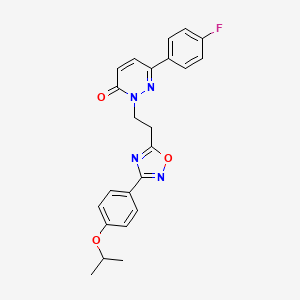

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)
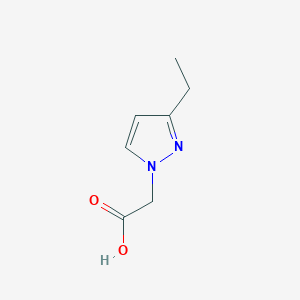
![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
